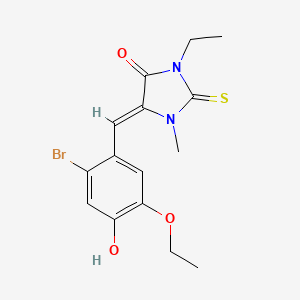![molecular formula C21H30Cl2N2O B4629409 {3-[(4-methylbenzyl)oxy]benzyl}(4-piperidinylmethyl)amine dihydrochloride](/img/structure/B4629409.png)
{3-[(4-methylbenzyl)oxy]benzyl}(4-piperidinylmethyl)amine dihydrochloride
Overview
Description
Synthesis Analysis
The synthesis of related compounds often involves multi-step chemical reactions including Michael addition, Dieckmann condensation, hydrolysis, decarboxylation, and Aldol condensation processes. For example, a novel compound was synthesized starting from 4-methylbenzylamine through a series of these reactions, highlighting the complex synthesis pathways that can be involved in creating similar compounds (Xue Si-jia, 2012).
Molecular Structure Analysis
The molecular structure of related compounds has been extensively analyzed through techniques such as single-crystal X-ray diffraction. This analysis has revealed nonplanar molecular structures with specific conformational characteristics, such as a sofa conformation for the piperidine ring, and provided detailed insights into bond configurations and molecular geometries (Xue Si-jia, 2012).
Chemical Reactions and Properties
Chemical reactions involving compounds with similar structural frameworks have been studied, showing a variety of reaction pathways and products. For instance, the oxidation of N-benzylated tertiary amines by RuO4 leads to various oxygenated derivatives, illustrating the chemical reactivity and potential for functional group transformations in these compounds (H. Petride et al., 2006).
Scientific Research Applications
Synthesis and Biological Activity
Antimicrobial Activities : A study demonstrated the synthesis of novel triazole derivatives, including compounds related to "{3-[(4-methylbenzyl)oxy]benzyl}(4-piperidinylmethyl)amine dihydrochloride", showcasing their potential antimicrobial activities. These synthesized compounds were evaluated against various microorganisms, with some exhibiting good to moderate activities, indicating their potential as antimicrobial agents (Bektaş et al., 2010).
Selective σ Ligands : Research into the synthesis of 1‘-organylspiro[indane-1,4‘-piperidine] derivatives, including structures similar to "{3-[(4-methylbenzyl)oxy]benzyl}(4-piperidinylmethyl)amine dihydrochloride", found them to be high-affinity, selective σ ligands. These compounds, after being modified to include a silicon atom in place of a carbon spirocenter, showed significant affinities for central nervous system receptors in radioligand binding assays, highlighting their potential for CNS-related therapeutic applications (Tacke et al., 2003).
Dual Inhibitor for Cholinesterase and Monoamine Oxidase : A novel indole derivative, sharing a similar structural motif with "{3-[(4-methylbenzyl)oxy]benzyl}(4-piperidinylmethyl)amine dihydrochloride", was identified as a new cholinesterase and monoamine oxidase dual inhibitor. This discovery opens avenues for the development of therapeutic agents targeting neurodegenerative diseases by modulating multiple pathways (Bautista-Aguilera et al., 2014).
Chemical Synthesis and Characterization
Oxidation and Derivative Synthesis : Studies on the oxidation behavior of benzylpiperazine derivatives, akin to the structure of "{3-[(4-methylbenzyl)oxy]benzyl}(4-piperidinylmethyl)amine dihydrochloride", have led to the synthesis of various oxygenated derivatives. These findings contribute to the understanding of chemical reactivity and potential applications in synthesizing more complex molecules for pharmaceutical use (Petride et al., 2006).
Synthesis and Bioactivity of Piperidin-4-one Derivatives : Another study reported the synthesis of a novel compound by reacting 1-(4-methylbenzyl)piperidin-4-one oxime with 2-chloro-5-chloromethylpyridine, resulting in a molecule with broad inhibitory activities toward fungi. This research highlights the potential of similar compounds in developing new antifungal agents (Xue Si-jia, 2011).
properties
IUPAC Name |
N-[[3-[(4-methylphenyl)methoxy]phenyl]methyl]-1-piperidin-4-ylmethanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O.2ClH/c1-17-5-7-19(8-6-17)16-24-21-4-2-3-20(13-21)15-23-14-18-9-11-22-12-10-18;;/h2-8,13,18,22-23H,9-12,14-16H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUMZCQBHLXMPIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=CC=CC(=C2)CNCC3CCNCC3.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{3-[(4-Methylbenzyl)oxy]benzyl}(piperidin-4-ylmethyl)amine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2,6-dimethyl-4-[(2,4,5-trichlorophenyl)sulfonyl]morpholine](/img/structure/B4629339.png)
![1-{[3-(4-methoxyphenyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-4-(phenylsulfonyl)piperazine](/img/structure/B4629346.png)
![2-(4-chlorophenyl)-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide](/img/structure/B4629351.png)
![2-[4-(1,3-benzothiazol-2-yl)-1-piperazinyl]-N-(2-fluorophenyl)acetamide](/img/structure/B4629358.png)
![2-[(methylsulfonyl)(phenyl)amino]-N-[2-(1-pyrrolidinylcarbonyl)phenyl]butanamide](/img/structure/B4629363.png)

![1-[3-(2-fluorophenyl)acryloyl]-2-methylindoline](/img/structure/B4629368.png)
![1-(2-ethoxyphenyl)-4-[(2-methoxyphenyl)acetyl]piperazine](/img/structure/B4629372.png)
![N-(5-chloro-2-methoxyphenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea](/img/structure/B4629379.png)
![3-[(difluoromethyl)thio]-4-(2-isopropylphenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazole](/img/structure/B4629383.png)
![9-tert-butyl-2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4629385.png)
![N-methyl-N-{4-[(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)carbonyl]phenyl}ethanesulfonamide](/img/structure/B4629401.png)
![4-(phenylsulfonyl)benzyl 2-[(3-methylbenzoyl)amino]benzoate](/img/structure/B4629404.png)